molecular formula C10H16O2 B2671692 3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid CAS No. 2418595-52-3

3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid

Cat. No.: B2671692
CAS No.: 2418595-52-3
M. Wt: 168.236
InChI Key: VLIKQQZXCDKJIA-RKDXNWHRSA-N
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Description

3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid is a compound with a unique structure that includes a cyclopropyl group

Properties

IUPAC Name

3-[(1R,2S)-2-(cyclopropylmethyl)cyclopropyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)4-3-8-6-9(8)5-7-1-2-7/h7-9H,1-6H2,(H,11,12)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIKQQZXCDKJIA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CC2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H]2C[C@H]2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid typically involves the use of cyclopropylmethyl carbenium ions. One method involves the intramolecular trapping of these ions with an internal nucleophile, which allows for the selective introduction of a cyclopropyl group into complex molecules . This method is advantageous due to its selectivity and the accessibility of disubstituted cyclopropane intermediates.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved would depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: These compounds share the cyclopropyl group and have similar chemical properties.

    Propanoic acid derivatives: These compounds share the propanoic acid moiety and can undergo similar chemical reactions.

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